3-Fluoro-3-(trifluoromethyl)azetidine

Description

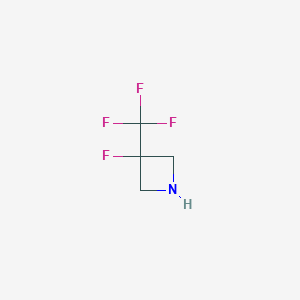

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5F4N |

|---|---|

Molecular Weight |

143.08 g/mol |

IUPAC Name |

3-fluoro-3-(trifluoromethyl)azetidine |

InChI |

InChI=1S/C4H5F4N/c5-3(1-9-2-3)4(6,7)8/h9H,1-2H2 |

InChI Key |

FNZFCQSGFCMGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C(F)(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 3 Trifluoromethyl Azetidine and Its Derivatives

Direct Fluorination Strategies for Azetidine (B1206935) Ring Systems

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing azetidine ring or a closely related precursor. These methods are broadly categorized based on the nature of the fluorinating agent.

Nucleophilic Fluorination Approaches (e.g., Ring-Opening Hydrofluorination)

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, though it can be challenging due to the low nucleophilicity and high basicity of the fluoride (B91410) ion. mdpi.com One effective strategy to overcome these challenges in azetidine synthesis involves the ring-opening of strained intermediates, such as α-aryl azetidinium salts, with a nucleophilic fluoride source. semanticscholar.org This approach leverages the ring strain of the azetidinium ion to facilitate the reaction.

The process typically begins with the formation of an azetidinium ion from a suitable precursor. This positively charged, strained intermediate is then susceptible to nucleophilic attack. When a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) is introduced, it can attack one of the ring carbons, leading to the opening of the ring and the formation of an α-fluoro-γ-aminobutyric acid derivative. semanticscholar.org While this specific outcome is a ring-opening, related strategies can be envisioned where the azetidinium ion is substituted to yield the desired 3-fluoroazetidine (B1273558). For instance, a precursor with a leaving group at the 3-position could be displaced by fluoride in an S_N2 reaction, although this can be competitive with elimination reactions.

| Reagent/Precursor | Nucleophile | Product Type | Reference |

| α-Aryl Azetidinium Salts | Fluoride (e.g., TBAF) | Tertiary Alkyl Fluorides | semanticscholar.org |

| Azetidine-2-carboxylic acid-derived ammonium (B1175870) salts | Fluoride | α-Fluoro-γ-aminobutyric acid derivatives | semanticscholar.org |

Electrophilic Fluorination Protocols

Electrophilic fluorination has become a powerful and widely used method for the synthesis of organofluorine compounds. mdpi.com This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enolate or enamine derived from an azetidine precursor.

A common precursor for this strategy is a protected 3-azetidinone, such as 1-Boc-3-azetidinone. In the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS), the azetidinone can be deprotonated to form a lithium enolate. This enolate can then be trapped by an electrophilic fluorinating agent. To synthesize the target 3-fluoro-3-(trifluoromethyl)azetidine, a trifluoromethyl group would need to be installed prior to fluorination, a step that presents considerable synthetic challenges. A more direct, albeit still complex, route would involve the electrophilic fluorination of a pre-formed 3-(trifluoromethyl)azetidine (B1504861) carbanion or enolate equivalent.

A variety of electrophilic fluorinating reagents are available, each with distinct reactivity and handling requirements.

| Electrophilic Fluorinating Agent | Abbreviation | Typical Application |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates and other carbanions |

| Selectfluor® | F-TEDA-BF₄ | Fluorination of a wide range of nucleophiles, including enolates and silyl (B83357) enol ethers |

| N-Fluoropyridinium triflate | Fluorination of various organic substrates |

Deoxofluorination of Hydroxylated Azetidine Precursors

Deoxofluorination is a vital transformation that replaces a hydroxyl group with a fluorine atom. This method is particularly useful for synthesizing this compound from a corresponding hydroxylated precursor, namely 1-protected-3-hydroxy-3-(trifluoromethyl)azetidine. The key precursor, 1-Boc-3-hydroxyazetidine, is a commercially available starting material. sigmaaldrich.comsigmaaldrich.com

The reaction involves activating the hydroxyl group with a deoxofluorinating agent, followed by nucleophilic displacement by fluoride. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose. The reaction proceeds via an intermediate alkoxy-sulfurane, which then undergoes an intramolecular S_N2-type displacement to yield the fluorinated product. The presence of the electron-withdrawing trifluoromethyl group at the same carbon can influence the reactivity of the hydroxyl group and the stability of any cationic intermediates.

| Deoxofluorinating Agent | Abbreviation | Notes |

| Diethylaminosulfur trifluoride | DAST | Widely used but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. |

| Pyridine-HF | Olah's Reagent | Often used in combination with other reagents. |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead™ | A newer generation, thermally stable reagent. |

Azetidine Ring Construction via Cyclization and Rearrangement Reactions

An alternative to functionalizing a pre-existing ring is to construct the fluorinated azetidine ring itself from an acyclic precursor. This approach allows for the strategic placement of the required fluoro and trifluoromethyl groups before the ring-forming step.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including strained rings like azetidines. The reaction involves an acyclic molecule containing two reactive functional groups that can react with each other to form a ring.

Base-induced ring closure is a common method for synthesizing azetidines. nih.gov The strategy relies on an intramolecular nucleophilic substitution reaction where an amine attacks an electrophilic carbon center within the same molecule, displacing a leaving group.

A typical precursor for this synthesis would be a γ-haloamine. For the synthesis of this compound, a suitable precursor would be a 3-halo-2-fluoro-2-(trifluoromethyl)propan-1-amine. In this molecule, the primary amine acts as the nucleophile. Upon treatment with a base, such as sodium hydride or triethylamine, the amine is deprotonated, or its nucleophilicity is sufficiently enhanced to attack the carbon bearing the halogen (a good leaving group like bromine or chlorine). This intramolecular S_N2 reaction results in the formation of the four-membered azetidine ring. The success of the cyclization depends on factors such as the choice of base, solvent, and the nature of the leaving group.

| Precursor | Base | Reaction Type | Product | Reference |

| N-(alkylidene)-3-bromo-2-fluoropropylamines | Reducing agents followed by cyclization | Intramolecular substitution | 3-Fluoroazetidines | nih.gov |

| γ-chloro-(trifluoromethyl)amines | Base | Intramolecular nucleophilic substitution | 2-(Trifluoromethyl)azetidines | nih.gov |

Mitsunobu Reaction Applications in Azetidine Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydrative coupling of an alcohol with a pronucleophile, typically a carboxylic acid or an imide, using a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.govwikipedia.orgorganic-chemistry.org The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis. organic-chemistry.org

In the context of azetidine synthesis, the Mitsunobu reaction is primarily applied to facilitate intramolecular cyclization. The key strategy involves using a γ-amino alcohol precursor. The alcohol moiety is activated by the Mitsunobu reagents, forming a good leaving group (an oxyphosphonium salt), which is then displaced by the internal nitrogen nucleophile to form the four-membered azetidine ring. researchgate.net

While direct application of the Mitsunobu reaction for the synthesis of the parent this compound is not extensively documented, its utility is demonstrated in the synthesis of complex azetidine-containing structures. For instance, after the initial formation of an azetidine ring via other methods like cycloaddition, a subsequent Mitsunobu reaction can be employed to build further complexity, such as forming a spirocyclic system by reacting a hydroxyl group on a side chain with the newly formed azetidine nitrogen. nih.gov

It is important to note that the reaction can be sensitive to substrate structure. For example, attempts to directly substitute the hydroxyl group of some β-amino alcohols with an azide (B81097) using a Mitsunobu reaction with hydrazoic acid have been reported to be inefficient or can lead to the formation of aziridines as competing side products. researchgate.net Careful optimization of reaction conditions and reagents is therefore crucial for successful azetidine ring closure. wikipedia.org

Strain-Release Reactions of Bridged Bicyclic Precursors

The high ring strain of bicyclic systems can be a powerful driving force for chemical transformations. By designing precursors with inherent strain, chemists can access unique reaction pathways that lead to complex molecular architectures that would be difficult to synthesize otherwise.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bridged bicyclic compounds that serve as versatile precursors for the synthesis of functionalized azetidines. arkat-usa.orgresearchgate.net The significant strain energy within the ABB skeleton facilitates ring-opening reactions, allowing for the introduction of substituents at the C3 position of the resulting azetidine ring. arkat-usa.org This strain-release strategy has been successfully applied to the synthesis of trifluoromethylated azetidines. nih.govresearchgate.net

The general approach involves the synthesis of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor, which is then reacted with various electrophilic reagents. nih.gov The reaction with benzyl (B1604629) chloroformate, for instance, leads to the formation of N-Cbz-protected 3-chloro-2-(trifluoromethyl)azetidines. Alternatively, treatment with trifluoroacetic anhydride (B1165640) can yield 3-trifluoroacetoxy- or 3-hydroxy-2-(trifluoromethyl)azetidines after hydrolysis. nih.govresearchgate.net These reactions provide access to diversely substituted 2-(trifluoromethyl)azetidines, which are scaffolds of significant interest in medicinal chemistry. nih.gov

The scope of this transformation has been explored with various substituents on the ABB precursor. A summary of representative transformations is provided below.

| ABB Precursor Substituent (at C3) | Reagent | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Benzyl Chloroformate | 1-(Benzyloxycarbonyl)-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine | 81 |

| 4-Chlorophenyl | Benzyl Chloroformate | 1-(Benzyloxycarbonyl)-3-chloro-3-(4-chlorophenyl)-2-(trifluoromethyl)azetidine | 79 |

| Thiophen-2-yl | Benzyl Chloroformate | 1-(Benzyloxycarbonyl)-3-chloro-2-(trifluoromethyl)-3-(thiophen-2-yl)azetidine | 75 |

| Cyclohexyl | Benzyl Chloroformate | 1-(Benzyloxycarbonyl)-3-chloro-3-cyclohexyl-2-(trifluoromethyl)azetidine | 94 |

| Phenyl | Trifluoroacetic Anhydride | (1-Benzoyl-3-phenyl-2-(trifluoromethyl)azetidin-3-yl) 2,2,2-trifluoroacetate | 85 |

| 4-Methoxyphenyl | Trifluoroacetic Anhydride | (1-Benzoyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)azetidin-3-yl) 2,2,2-trifluoroacetate | 77 |

[2+2] Cycloaddition Methodologies

[2+2] Cycloaddition reactions represent a direct and atom-economical method for constructing four-membered rings. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an olefin, is a classic example that yields azetidines. chemrxiv.org Modern advancements, particularly the use of visible-light photocatalysis, have made this strategy milder, more general, and applicable to a wider range of substrates. chemrxiv.orgspringernature.comchemrxiv.org

This methodology has been successfully employed for the synthesis of highly functionalized azetidines. chemrxiv.org The reaction typically involves the triplet sensitization of an olefin or an imine component by a photocatalyst, which then undergoes cycloaddition. chemrxiv.org For the synthesis of trifluoromethylated azetidines, specific strategies have been developed. One powerful approach is the organocatalytic asymmetric [2+2] cycloaddition, which provides straightforward access to chiral fused α-trifluoromethyl azetidines with high efficiency and excellent stereoselectivity under mild conditions. rsc.org

Another relevant method is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides. rsc.org This process, which proceeds via a 4-exo-dig radical cyclization, offers a novel pathway to construct azetidine-fused tricyclic compounds, incorporating a trifluoromethyl group in the process. rsc.org Furthermore, the [2+2] cycloaddition of N-sulfonylimines has been shown to produce azetidine derivatives with high diastereoselectivity and regioselectivity. nih.gov

Ring Expansion Reactions (e.g., from Aziridines)

Ring expansion reactions provide an alternative route to azetidines, starting from more readily accessible smaller ring systems like aziridines. This strategy involves the cleavage of a bond within the initial ring and the concurrent or subsequent insertion of a one-carbon unit to form the larger four-membered ring.

The synthesis of trifluoromethylated azetidines from trifluoromethylated aziridines is a viable, though less common, approach. nih.govresearchgate.net For example, synthetic routes to 2-(trifluoromethyl)azetidines can involve the ring expansion of specific (trifluoromethyl)aziridine carboxylic acid derivatives. nih.gov This transformation leverages the reactivity of the strained three-membered ring and the influence of the electron-withdrawing trifluoromethyl group to guide the rearrangement.

A related strategy involves the transformation of other four-membered heterocycles. De Vita and coworkers demonstrated the conversion of 4-trifluoromethyl-β-lactam (an azetidin-2-one) into various functionalized azetidines. researchgate.net Starting from optically pure 3-amino-4,4,4-trifluorobutyric acid, the corresponding N-Boc protected β-lactam was reacted with Wittig reagents to produce azetidines bearing exocyclic double bonds with ester or nitrile functionalities in good yields (78-85%). researchgate.net These products could then be further modified, showcasing the utility of transforming one type of azetidine into another.

Stereoselective and Diastereoselective Synthetic Routes

Controlling the stereochemistry during the synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. The development of stereoselective routes to trifluoromethylated azetidines is crucial for accessing enantiopure compounds for evaluation as drug candidates.

Enantioselective Approaches to Trifluoromethylated Azetidines

Significant progress has been made in the enantioselective synthesis of azetidines bearing a trifluoromethyl group. These methods often rely on chiral auxiliaries, chiral catalysts, or starting from a chiral pool to induce stereoselectivity.

One of the most direct syntheses of an enantiopure trifluoromethylated azetidine was reported by Lensen and coworkers. acs.org They achieved the synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine, a highly constrained analogue of proline. The key step in their approach is a diastereoselective Strecker-type reaction on a chiral bicyclic oxazolidine (B1195125) intermediate. This intermediate is prepared from commercially available starting materials: ethyl 4,4,4-trifluoroacetoacetate and (R)-phenylglycinol, which serves as the chiral auxiliary. acs.org The resulting azetidine amino acid is a promising building block for creating constrained peptides. acs.org

| Step | Reactants | Key Intermediate/Product | Description |

|---|---|---|---|

| 1 | Ethyl trifluoroacetoacetate, (R)-phenylglycinol | Chiral bicyclic oxazolidine | Condensation to form the key chiral intermediate. |

| 2 | Chiral bicyclic oxazolidine, Trimethylsilyl cyanide (TMSCN) | α-Aminonitrile | Strecker-type reaction to introduce the nitrile group with high diastereoselectivity. |

| 3 | α-Aminonitrile | (2R)-2-Trifluoromethyl-2-carboxyazetidine | Multi-step transformation involving cyclization and hydrolysis to yield the final enantiopure product. |

Another powerful enantioselective method involves organocatalytic asymmetric [2+2] cycloadditions. rsc.org This strategy has been used to access chiral fused α-trifluoromethyl azetidines with excellent stereoselectivities and high efficiency, demonstrating the power of modern catalysis in constructing these challenging chiral scaffolds. rsc.org Additionally, diastereoselective reactions, such as the cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form precursors for strain-release reactions, also play a crucial role in controlling the stereochemistry of the final azetidine products. nih.gov

Diastereoselective Synthesis of Substituted Azetidines

The synthesis of substituted azetidines, particularly those bearing trifluoromethyl groups, can be achieved with high diastereoselectivity through strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These ABBs, which are readily accessible via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, serve as versatile intermediates. nih.gov Their reaction with various electrophilic partners triggers a polar ring-opening, leading to the formation of diversely functionalized 2-(trifluoromethyl)azetidines. nih.gov

One effective method involves the reaction of 2-(trifluoromethyl)ABBs with benzyl chloroformate. This reaction proceeds smoothly with ABBs bearing a range of substituents at the C3 position, including alkyl groups (methyl, t-butyl) and various substituted phenyl groups (e.g., with electron-withdrawing substituents like -F, -Cl, -Br, -CF3). nih.gov The process yields the corresponding N-Cbz-protected 3-chloro-2-(trifluoromethyl)azetidines in good to excellent yields (61-86%). nih.gov

Another approach to functionalized azetidines involves using trifluoroacetic anhydride as the reacting partner. This strategy facilitates access to 2-(trifluoromethyl)azetidin-3-ols, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction provides a pathway to these key structural motifs, which are features in compounds like the anticancer drug cobimetinib. nih.gov

Furthermore, palladium-catalyzed hydrogenolysis of these ABBs offers a route to cis-3-aryl-2-trifluoromethyl azetidines, demonstrating another facet of their utility in creating stereochemically defined azetidines. nih.gov These methodologies highlight how the inherent strain in azabicyclobutanes can be harnessed for the controlled, diastereoselective synthesis of complex and pharmaceutically relevant fluorinated azetidines. nih.gov

Table 1: Diastereoselective Synthesis of N-Cbz-3-chloro-2-(trifluoromethyl)azetidines

Reaction of substituted 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate. nih.gov

| Substrate (ABB) | C3-Substituent | Product | Yield (%) |

| 5b | 4-Me-C₆H₄ | 6b | 86 |

| 5c | 4-t-Bu-C₆H₄ | 6c | 84 |

| 5d | Ph | 6d | 70 |

| 5e | 4-F-C₆H₄ | 6e | 85 |

| 5f | 4-Cl-C₆H₄ | 6f | 78 |

| 5g | 4-Br-C₆H₄ | 6g | 76 |

| 5h | 4-CF₃-C₆H₄ | 6h | 61 |

Late-Stage Functionalization Strategies for Fluorinated Azetidines

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for generating analogues of lead compounds by modifying a complex molecular scaffold in the final steps of a synthesis. nih.gov This approach is particularly valuable for introducing fluorine atoms or fluorinated motifs, like the azetidine ring, to fine-tune a molecule's physicochemical and pharmacological properties. nih.govnih.gov

One prominent LSF strategy involves the installation of a complete azetidine ring onto a complex, pre-functionalized core. An example is the synthesis of fluorinated analogues of the clinical candidate AZD9833. In this case, an amino-azetidine moiety was installed via a Buchwald amination reaction onto a complex indazole core in one of the final synthetic steps. nih.gov This highlights a common LSF tactic where the azetidine is not functionalized itself in a late stage, but rather the entire ring is appended to a larger molecule. The synthesis first involved building a complex heterocyclic system, which was then coupled with 1-(3-fluoropropyl)azetidin-3-amine (B7935532) using a BrettPhos precatalyst to furnish the final products. nih.gov

Another advanced LSF approach combines C-H bond fluorination with subsequent nucleophilic aromatic substitution (SNAr). acs.org While often applied to heteroaromatic systems like pyridines, this strategy's principles are relevant for complex molecules that may contain a fluorinated azetidine. acs.org A molecule containing an azetidine ring could undergo selective C-H fluorination on an associated aromatic ring, followed by displacement of the newly installed fluoride with a variety of nucleophiles (N, O, S, or C-based). acs.org This tandem sequence allows for the rapid diversification of complex structures under generally mild conditions, avoiding the need for lengthy de novo syntheses. acs.org For instance, this method was used to create derivatives of the histamine (B1213489) agonist betahistine (B147258) and the precursor to loratadine. acs.org The ability to perform these transformations on intricate molecules demonstrates the potential for applying such LSF strategies to compounds bearing fluorinated azetidine scaffolds. nih.govacs.org

Table 2: Example of Late-Stage Azetidine Installation

Buchwald amination to install an amino-azetidine moiety onto a complex indazole. nih.gov

| Indazole Precursor | Amine | Catalyst/Conditions | Product | Yield (%) |

| Tricyclic 5-bromo-6-fluoro-indazole derivative | 1-(3-fluoropropyl)azetidin-3-amine | BrettPhos G3 precatalyst, NaOtBu, 1,4-dioxane, 90 °C | 8 | 58 |

| Tricyclic 5-bromo-3-fluoro-indazole derivative | 1-(3-fluoropropyl)azetidin-3-amine | BrettPhos G3 precatalyst, NaOtBu, 1,4-dioxane, 90 °C | 9 | 64 |

Reactivity and Mechanistic Investigations of 3 Fluoro 3 Trifluoromethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The cleavage of the azetidine's N-C bond is a characteristic reaction, driven by the release of strain energy. However, the stability and reactivity of the ring are finely tuned by its substitution pattern. For 3-fluoro-3-(trifluoromethyl)azetidine, activation is generally required to facilitate cleavage of the otherwise stable heterocyclic core.

Nucleophilic Ring Opening Dynamics

Once activated, the azetidine ring becomes a potent electrophile, susceptible to attack by a range of nucleophiles. The dynamics of this process, including its regioselectivity and the influence of the unique substituents, are critical to its synthetic utility.

The substitution pattern of this compound dictates a high degree of regioselectivity in nucleophilic ring-opening reactions. The C3 position is sterically hindered and electronically deactivated towards nucleophilic attack. Consequently, nucleophiles preferentially attack the less hindered and more electrophilic C2 or C4 positions of the activated azetidinium ion. organic-chemistry.org This is consistent with observations in analogous 2-(trifluoromethyl)azetidines, where nucleophilic attack occurs regioselectively at the C4 position, away from the trifluoromethyl-substituted carbon.

Studies on similarly substituted aziridines also show that ring-opening happens at the carbon atom not bearing the CF₃ group. This directing effect is primarily due to the powerful electron-withdrawing nature of the trifluoromethyl group, which makes the adjacent carbon less able to support the partial positive charge that develops in the transition state of an Sₙ2-type reaction. In the case of an activated 3-fluoro-3-(trifluoromethyl)azetidinium ion, the attack is therefore directed to the β-carbons (C2/C4).

The fluorine and trifluoromethyl substituents at C3 have a dual and somewhat opposing influence on reactivity. The trifluoromethyl (CF₃) group, being a potent electron-withdrawing group, significantly reduces the basicity and nucleophilicity of the ring nitrogen. nih.govmdpi.com This effect can deactivate the azetidine ring towards reactions that require nitrogen to act as a nucleophile and makes activation of the ring more challenging. nih.gov For instance, the synthesis of related 2-(trifluoromethyl)azetidines requires stronger bases compared to their non-fluorinated counterparts due to the reduced nucleophilicity of the nitrogen atom.

Activation of the azetidine ring is a prerequisite for its reaction with most nucleophiles. Analogous studies on activated 2-(trifluoromethyl)azetidines provide significant insight into the expected reactivity of this compound.

Halides : N-protonated 2-(trifluoromethyl)azetidines react with halide nucleophiles. For example, treatment with concentrated hydrochloric acid or hydrobromic acid leads to regioselective ring-opening by the chloride or bromide ion at the less hindered C4 position, yielding the corresponding γ-haloamines. acs.org

Alcohols : The reaction with oxygen nucleophiles like water is notably slow, underscoring the deactivating influence of the CF₃ group. Even under strongly acidic conditions (50% aqueous sulfuric acid) and prolonged heating, the conversion of a 2-(trifluoromethyl)azetidine (B2671701) to its corresponding amino alcohol was inefficient.

Amines and Thiols : While specific data on the reaction of activated this compound with amines and thiols is limited, the general reactivity of activated azetidines suggests they would be effective nucleophiles. organic-chemistry.orgacs.org Studies on other azetidine systems have demonstrated successful ring-opening with various amine and thiol nucleophiles. acs.org

Table 1: Reactivity of Activated 2-(Trifluoromethyl)azetidine Analogues with Nucleophiles

Activation Strategies for Enhancing Ring Opening

Due to the electronic deactivation conferred by the C3 substituents, the this compound ring must be activated to undergo efficient nucleophilic ring-opening.

The most common activation strategy is the protonation of the ring nitrogen atom. researchgate.net This is typically achieved using strong Brønsted acids. Protonation results in the formation of a highly strained and reactive azetidinium ion. researchgate.net The positive charge on the nitrogen atom significantly increases the electrophilicity of the ring carbons, priming the system for nucleophilic attack and subsequent ring cleavage.

The reduced basicity of the nitrogen in trifluoromethyl-substituted azetidines means that forcing conditions, such as prolonged heating in concentrated strong acids, are often required to achieve full protonation and subsequent reaction. researchgate.net The resulting azetidinium salt is a key intermediate that readily undergoes Sₙ2-type reactions with a variety of nucleophiles. acs.orgresearchgate.net

Table of Compounds

N-Acylation for Activation

Activation of the azetidine nitrogen through acylation is a common strategy to modulate its reactivity, often facilitating ring-opening reactions or further functionalization. For azetidines, particularly those with electron-withdrawing groups like fluorine and trifluoromethyl at the C3 position, the nitrogen atom is significantly less nucleophilic compared to unsubstituted azetidine. This reduced basicity necessitates the use of reactive acylating agents for efficient transformation.

Common reagents for the N-acylation of related fluorinated azetidines include acyl chlorides and anhydrides. For instance, in the synthesis of related 2-(trifluoromethyl)azetidines from azabicyclobutane precursors, reagents like benzyl (B1604629) chloroformate and trifluoroacetic anhydride (B1165640) are used to activate the nitrogen atom, which concurrently promotes a strain-release ring-opening to form the functionalized azetidine. researchgate.net

Similarly, N-protection, a form of N-acylation, is a critical step in the synthesis and derivatization of 3-fluoroazetidine (B1273558) systems. Protecting groups such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently installed. google.com These groups serve to decrease the nucleophilicity of the nitrogen, preventing unwanted side reactions while other parts of the molecule are being modified. The introduction of these groups typically proceeds by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) or benzyl chloroformate, respectively, often in the presence of a base. google.com

Table 1: Reagents for N-Acylation and N-Protection of Azetidine Systems

| Reagent | Purpose | Typical Conditions |

|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | N-Protection / Activation | Base (e.g., Triethylamine, NaHCO₃), Solvent (e.g., Ethanol, Ethyl Acetate/Water) |

| Di-tert-butyl dicarbonate (Boc₂O) | N-Protection | Base (e.g., Triethylamine), Solvent (e.g., Methanol) |

Functionalization and Derivatization Reactions

Once the this compound ring is formed, transformations at the secondary amine are a primary pathway for diversification. Beyond the N-acylation mentioned previously, N-alkylation and N-arylation are key reactions.

N-alkylation introduces alkyl substituents onto the nitrogen atom, typically via nucleophilic substitution with alkyl halides or reductive amination. Given the reduced nucleophilicity of the nitrogen in this compound, more forcing conditions or highly electrophilic alkylating agents, such as alkyl triflates, may be required.

N-arylation, often accomplished through Buchwald-Hartwig amination, allows for the coupling of the azetidine nitrogen with aryl halides or triflates. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating complex molecules and has been successfully applied to other azetidine derivatives. nih.gov The specific conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized to overcome the steric hindrance and electronic deactivation imposed by the C3 substituents.

Direct functionalization of the carbon atoms of the this compound ring presents significant challenges.

C3 Position: The C3 carbon is a quaternary center fully substituted with a fluorine and a trifluoromethyl group. Therefore, further substitution at this position via standard nucleophilic or electrophilic addition is not feasible without fragmentation or rearrangement of the ring.

C2 and C4 Positions: Functionalization at the C2 and C4 positions, which are adjacent to the nitrogen atom, would likely proceed through deprotonation to form an α-amino carbanion, followed by reaction with an electrophile. However, the acidity of the C2/C4 protons is significantly influenced by the powerful electron-withdrawing effects of the C3-fluoro and C3-trifluoromethyl groups. This electronic effect, transmitted through the ring, could facilitate deprotonation. Conversely, the steric bulk of the C3 substituents may hinder the approach of a base and subsequent electrophiles. No specific studies detailing the successful C-H functionalization at the C2 or C4 positions of this particular molecule are prominently available.

In related systems, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, functionalization at the C3 position is achieved by lithiation followed by electrophilic trapping before the azetidine ring is formed via ring-opening. researchgate.net

Rearrangement Pathways Involving the Azetidine Ring

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to rearrangement reactions, particularly when activated. rsc.org For this compound, a potential rearrangement pathway could involve the formation of a bicyclic aziridinium (B1262131) ion intermediate.

This type of rearrangement has been observed in the synthesis of 3-methoxy-3-methylazetidines from 2-bromomethyl-2-methylaziridines. researchgate.net In that case, the aziridine (B145994) undergoes ring expansion via a bicyclic aziridinium ion, which is then opened by a nucleophile (methanol) to yield the thermodynamically more stable azetidine ring. researchgate.net

A similar pathway can be envisioned for this compound under certain conditions. For example, treatment with a strong Lewis acid could coordinate to the nitrogen, promoting the participation of the C3-substituent and neighboring C-C bond to form a strained bicyclic intermediate. Subsequent nucleophilic attack could lead to either ring-opened products or a rearranged azetidine. The presence of the fluorine atom at C3 could also lead to the formation of a bicyclic aziridinium intermediate during fluorination reactions of precursor molecules, a phenomenon seen in the synthesis of 3,4-difluoroproline. researchgate.netrsc.org The stability and fate of such an intermediate derived from this compound itself remain an area for further investigation.

Applications of 3 Fluoro 3 Trifluoromethyl Azetidine As a Versatile Synthetic Building Block

Synthesis of Diverse Fluorinated Heterocyclic Scaffolds

The reactivity of the 3-fluoro-3-(trifluoromethyl)azetidine scaffold, characterized by its strained ring system and the strong electron-withdrawing nature of its substituents, makes it an excellent precursor for a variety of more complex fluorinated molecules.

The azetidine (B1206935) ring system itself is a key structural motif in many biologically active compounds. magtech.com.cn The core structure of this compound can be elaborated to create a library of substituted azetidines. The nitrogen atom provides a convenient handle for functionalization through standard N-alkylation or N-acylation reactions after deprotection of a suitable protecting group, such as a Boc or Cbz group. google.com

Synthetic strategies often involve the use of azetidin-3-ones, which can be converted into precursors for compounds like this compound. nih.gov Furthermore, related azetidine derivatives can undergo reactions like the aza-Michael addition. For instance, methyl 2-(azetidin-3-ylidene)acetates, derived from azetidin-3-ones, react with various nitrogen-based nucleophiles to yield functionalized 3-substituted azetidines, effectively creating novel heterocyclic amino acid derivatives. nih.gov This methodology highlights how the azetidine core can be used to build complex scaffolds with diverse functionalities. Similarly, strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents such as benzyl (B1604629) chloroformate can produce diversely substituted 2-(trifluoromethyl)azetidines, demonstrating a pathway to functionalized azetidine rings. nih.govresearchgate.net

| Reaction Type | Precursor Scaffold | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Functionalization | N-H Azetidine | Alkyl halides, Acyl chlorides | N-Substituted Azetidines | google.com |

| Aza-Michael Addition | Azetidin-3-ylidene Acetate | NH-Heterocycles (e.g., Pyrrolidine) | 3,3-Disubstituted Azetidines | nih.gov |

| Strain-Release Ring Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | nih.govresearchgate.net |

| Intramolecular Aminolysis | cis-3,4-Epoxy Amine | La(OTf)₃ (catalyst) | Substituted Azetidines | nih.gov |

Beyond serving as a core scaffold, this compound is a valuable intermediate for synthesizing other fluorinated cyclic amines. Ring expansion reactions, for example, can convert azetidines into larger, more flexible ring systems like pyrrolidines. Methodologies have been developed for the synthesis of 3-fluoropyrrolidines using strategies analogous to those for 3-fluoroazetidines, such as the bromofluorination of alkenyl azides followed by reduction and intramolecular cyclization. researchgate.netumich.edu This highlights the adaptability of the synthetic routes for creating a family of related fluorinated azaheterocycles.

Conversely, the strained azetidine ring can undergo nucleophilic ring-opening reactions to produce linear (acyclic) amines containing the unique fluoro-trifluoromethyl moiety. researchgate.netambeed.com Such reactions provide access to γ-amino compounds (3-aminopropyl derivatives) where the substituents from the original azetidine ring are precisely positioned. These resulting acyclic amines are themselves versatile building blocks for further synthetic transformations. researchgate.net

Role in the Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics

Fluorinated amino acids and their mimics are of immense interest for peptide and protein engineering, offering a tool to modulate conformation, stability, and biological activity. anu.edu.au

Unnatural amino acids containing fluorine have been the subject of numerous synthetic studies due to their wide-ranging applications. nih.gov The structure of this compound makes it an ideal precursor for novel β-amino acid derivatives. The azetidine ring is essentially a cyclized, constrained form of a β-amino acid. Through regioselective ring-opening reactions, the scaffold can be converted into linear β-amino acids that carry the geminal fluorine and trifluoromethyl group at the β-position. researchgate.netresearchgate.net For instance, nucleophilic attack at the C2 position of an N-protected azetidine-3-carboxylate derivative could yield a β-amino acid with a unique substitution pattern. The development of synthetic methods to access fluorinated β-amino acids is an active area of research, with various strategies being employed. nih.gov

Azetidine-based amino acids, such as 3-fluoroazetidinecarboxylic acid, serve as effective proline analogues and can be incorporated directly into peptide chains. researchgate.netnih.govacs.org This incorporation can influence the peptide's secondary structure and enhance its stability against enzymatic degradation. acs.orgnih.gov The presence of both fluorine and a trifluoromethyl group on the azetidine ring would be expected to exert a strong conformational influence and alter the electronic properties and hydrophobicity of the resulting peptide. researchgate.net

Furthermore, fluorinated azetidines are key building blocks for the synthesis of iminosugars. nih.gov For example, trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar derived from a fluoroazetidine scaffold, has demonstrated significant biological activity. researchgate.netnih.govacs.org Iminosugars are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, and they are known to be potent inhibitors of glycosidases and other enzymes involved in carbohydrate metabolism. researchgate.net The ability to synthesize fluorinated iminosugars from azetidine precursors opens avenues for developing new therapeutic agents. researchgate.net

Contribution to the Development of Pharmaceutically Relevant Scaffolds in Research

The unique structural and chemical properties of this compound make it a valuable building block for scaffolds with significant potential in drug discovery. google.comnih.gov The introduction of trifluoromethyl groups is a common strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. acs.org

Research has shown that fluorinated azetidine derivatives are key components in a range of biologically active molecules. They have been identified as important segments in Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes and in cannabinoid receptor modulators. google.comnih.gov The azetidine scaffold is also present in anticancer agents; for example, an iminosugar derived from a fluoroazetidine backbone was found to inhibit the growth of pancreatic cancer cells with potency comparable to the established drug Gemcitabine. nih.govacs.org

The versatility of the azetidine core allows for its use in diversity-oriented synthesis to generate libraries of complex molecules for screening against various biological targets, including those in the central nervous system (CNS). nih.gov The defined stereochemistry and rigid conformation of azetidine-based scaffolds make them ideal for probing the structure-activity relationships of lead compounds. nih.govnih.gov

| Target Class/Application | Scaffold Type | Example/Significance | Reference |

|---|---|---|---|

| Antidiabetic Agents | DPP-IV Inhibitors | Fluorinated azetidine amides show potent inhibition of DPP-IV. | google.comnih.gov |

| Anticancer Agents | Fluoroazetidine Iminosugars | Inhibition of pancreatic cancer cell proliferation. | researchgate.netnih.govacs.org |

| Neuromodulators | Cannabinoid Receptor Modulators | Fluorine-substituted azetidine segments are used in their design. | google.com |

| CNS-Targeted Libraries | Fused, Bridged, and Spirocyclic Azetidines | Used to generate lead-like molecules with favorable pharmacokinetic properties for BBB penetration. | nih.gov |

| Peptidomimetics | Constrained Amino Acid Analogues | Incorporation into peptides to enhance stability and control conformation. | researchgate.netacs.orgnih.gov |

Design Principles for Fluorinated Nitrogen Heterocycles

The design of fluorinated nitrogen heterocycles is guided by several key principles:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the half-life of a drug. mdpi.com

Lipophilicity and Permeability: Fluorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its solubility, permeability, and transport across biological membranes. The N-trifluoromethyl group has been shown to increase lipophilicity and can enhance Caco-2 permeability.

Conformational Control: The introduction of fluorine can influence the conformational preferences of the heterocyclic ring due to steric and electronic effects. This conformational restriction can lead to a more favorable orientation for binding to a biological target, potentially increasing potency.

Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its protein target. The trifluoromethyl group on a tertiary stereogenic center in a heteroaliphatic ring has been shown to improve drug potency by lowering the pKa of a cyclic carbamate, facilitating a key hydrogen-bonding interaction. mdpi.com

The synthesis of these specialized building blocks often requires multi-step procedures. For instance, a common route to 3-fluoroazetidine (B1273558) derivatives involves the fluorination of a corresponding hydroxylated precursor using reagents like diethylaminosulfur trifluoride (DAST). google.comresearchgate.net Other methods include the regioselective bromofluorination of N-alkenylimines followed by cyclization. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C4H5F4N·HCl | PubChem |

| Molecular Weight | 179.54 g/mol | PubChem |

| XLogP3-AA (Predicted) | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: The data in this table is for the hydrochloride salt of the compound and is based on predicted values from PubChem. uni.lu

Azetidines as Privileged Scaffolds in Medicinal Chemistry Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery programs. The utility of the azetidine motif stems from its unique combination of structural and physicochemical properties.

Key attributes of azetidines as privileged scaffolds include:

Structural Rigidity: The inherent ring strain of the azetidine core imparts a significant degree of conformational rigidity. researchgate.netenamine.net This pre-organization of substituents can reduce the entropic penalty upon binding to a target, leading to higher affinity. enamine.net

Three-Dimensionality: Azetidines provide a well-defined three-dimensional arrangement of functional groups, allowing for precise spatial orientation to interact with biological targets. Spiro-azetidines, where the four-membered ring is connected to another ring via a shared carbon, create a perpendicular arrangement of the two rings, further enhancing their three-dimensional character. sciencedaily.comtechnologynetworks.com

Improved Physicochemical Properties: The incorporation of an azetidine ring can lead to favorable changes in a molecule's properties, such as increased polarity and reduced lipophilicity, which can improve aqueous solubility and other pharmacokinetic parameters.

Vectorial Exit Points: The substituents on the azetidine ring can be oriented in specific vectors, providing a scaffold for the exploration of chemical space around a core pharmacophore.

The synthesis of functionalized azetidines is an active area of research, with methods such as the aza-Paternò-Büchi reaction (a [2+2] photocycloaddition) and the intramolecular aminolysis of epoxides being employed. researchgate.net The development of efficient synthetic routes to novel azetidine building blocks, including those with fluorine substitution, is crucial for expanding their application in drug discovery. nih.govchemrxiv.org

Table 2: Examples of Bioactive Molecules Containing the Azetidine Scaffold

| Compound Class | Biological Activity | Reference |

| Azetidine-2-carboxylic acid derivatives | Enzyme inhibitors | chemrxiv.org |

| 3-Amino-azetidine derivatives | Precursors for various biologically active agents | google.com |

| 2-(Trifluoromethyl)azetidines | Potential for structure-activity relationship studies | nih.gov |

| 3-Fluoroazetidines | Treatment of type 2 diabetes and colon cancer | researchgate.net |

| General Azetidine Derivatives | Anticancer, antibacterial, antiviral, anti-inflammatory | nih.gov |

The combination of the advantageous properties of fluorine with the privileged nature of the azetidine scaffold makes this compound a highly attractive building block for the design of next-generation therapeutics. While specific, publicly available research detailing the extensive use of this exact compound as a versatile synthetic building block is limited, the principles outlined above strongly support its potential in medicinal chemistry. The strategic application of such fluorinated scaffolds is expected to continue to yield novel drug candidates with improved efficacy and safety profiles.

Theoretical and Computational Investigations of 3 Fluoro 3 Trifluoromethyl Azetidine

Conformational Analysis of Fluorinated Azetidine (B1206935) Ring Systems

The azetidine ring, a four-membered heterocycle, is inherently puckered to relieve ring strain. The introduction of substituents, particularly electronegative fluorine atoms, significantly influences the conformational equilibrium of this ring system. nih.gov Computational studies have been pivotal in dissecting the forces that govern these conformational preferences. researchgate.net

The substitution of fluorine onto an azetidine ring introduces a range of electronic interactions, including dipole-dipole, charge-dipole, and hyperconjugative effects, which collectively dictate the preferred ring conformation. researchgate.net Computational analyses have revealed that the orientation of the C-F bond relative to the rest of the ring is a critical determinant of molecular geometry. researchgate.net

A computational study by O'Hagan and coworkers on fluorinated azetidine derivatives provides a clear illustration of this principle. researchgate.net Their calculations on a neutral 3-fluoro-azetidine model showed a distinct preference for a ring pucker that positions the fluorine atom away from the nitrogen atom's lone pair. researchgate.net This preference can be attributed to the minimization of repulsive dipole-dipole interactions between the electron-rich C-F bond and the nitrogen lone pair. The flexibility of the azetidine ring allows it to adopt a puckered conformation that achieves this energetically favorable state. nih.govresearchgate.net

These conformational effects stemming from fluorination are not merely theoretical curiosities; they have tangible consequences for molecular recognition and reactivity. For instance, in organocatalysis, enforcing a specific ring pucker through fluorination has been shown to enhance stereoselectivity by creating a more rigid and well-defined catalyst structure. researchgate.net

Table 1: Calculated Conformational Data for a Model Fluorinated Azetidine

This table presents data from a computational study on a model fluorinated azetidine system, illustrating the influence of nitrogen charge on the ring pucker.

| Compound State | Key Dihedral Angle | Observation |

| Neutral Azetidine | N–C–C–F = 137.2° | Fluorine is positioned far from the neutral nitrogen atom. researchgate.net |

| Charged Azetidinium | N+–C–C–F = 100.0° | Ring pucker inverts, bringing fluorine closer to the charged nitrogen. researchgate.net |

The conformational landscape of fluorinated azetidines changes dramatically upon protonation or quaternization of the ring nitrogen. When the nitrogen atom bears a positive charge, the dominant electrostatic interaction shifts from a repulsive dipole-dipole interaction to an attractive charge-dipole interaction between the cationic nitrogen (N+) and the electronegative fluorine atom. researchgate.net

In the aforementioned computational study, the charged azetidinium derivative exhibited a complete inversion of its ring pucker compared to its neutral counterpart. researchgate.net The N+–C–C–F dihedral angle shifted significantly, indicating that the fluorine atom was drawn much closer to the positively charged nitrogen. researchgate.net This conformational switch is driven by a stabilizing electrostatic attraction that overrides other steric or electronic effects. This phenomenon highlights the dynamic nature of the azetidine ring and the powerful influence of electrostatic forces in dictating the three-dimensional structure of fluorinated heterocycles. researchgate.netresearchgate.net

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the electronic structure and predicting the reactivity of complex molecules like 3-fluoro-3-(trifluoromethyl)azetidine. These methods provide insights into reaction mechanisms, charge distribution, and orbital interactions that are often difficult to obtain through experimental means alone. nih.govnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has been successfully applied to elucidate the mechanisms of various chemical reactions. For instance, DFT calculations can be used to map potential energy surfaces, identify transition states, and determine activation energies, thereby providing a detailed picture of how a reaction proceeds. nih.govfrontiersin.org In the study of fluorinated heterocycles, DFT can help rationalize observed regioselectivity in ring-opening reactions or explain the enhanced reactivity conferred by fluorine substitution. researchgate.net While specific DFT studies on the reaction mechanisms of this compound are not widely published, the principles are well-established from studies on related systems. nih.govfrontiersin.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. nih.govyoutube.com

Red Regions : Indicate areas of most negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack. nih.govnih.gov

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green/Yellow Regions : Represent areas of intermediate or near-zero potential. nih.govresearchgate.net

For this compound, an MEP map would be expected to show a region of negative potential around the fluorine atom and the nitrogen lone pair (in the neutral state), making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the hydrogen atoms on the nitrogen (in a protonated state) and the carbon atom attached to the fluorine and trifluoromethyl groups would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack. MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and drug-receptor binding. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital) : This is the outermost orbital containing electrons. Molecules often use the electrons in the HOMO to react as a nucleophile or base. youtube.comlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital that is empty of electrons. It represents the region where a molecule can accept electrons, thus acting as an electrophile. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In the case of this compound, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted azetidine. FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack and rationalize the outcomes of pericyclic reactions. nih.govwikipedia.org

Global Reactivity Descriptors

For this compound, the presence of highly electronegative fluorine atoms, both in the fluoro and trifluoromethyl groups, is expected to significantly lower the energies of both the HOMO and LUMO. The strong electron-withdrawing nature of these substituents pulls electron density away from the azetidine ring.

A comprehensive study on the physicochemical properties of various fluorinated saturated heterocycles, including azetidine derivatives, highlighted that the number of fluorine atoms and their proximity to the nitrogen atom are major factors influencing the compound's basicity. uni.lu This reduction in basicity is a direct consequence of the decreased energy of the nitrogen's lone pair orbital, which is a component of the HOMO.

| Descriptor | Symbol | Formula | Expected Trend for this compound |

| HOMO Energy | EHOMO | - | Significantly Lowered |

| LUMO Energy | ELUMO | - | Lowered |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Negative (indicating stability) |

| Chemical Hardness | η | (ELUMO - EHOMO) | Increased (indicating lower reactivity) |

| Global Electrophilicity | ω | μ2 / 2η | Moderate to High |

Stereoelectronic Effects of Fluorine and Trifluoromethyl Groups on Azetidine Systems

The stereoelectronic effects of the fluorine and trifluoromethyl groups at the C3 position of the azetidine ring are profound, influencing the ring's conformation, bond lengths, and the reactivity of the nitrogen atom. The geminal arrangement of a fluorine atom and a trifluoromethyl group creates a unique electronic environment.

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing through the inductive effect (σ-effect). This effect significantly reduces the electron density throughout the azetidine ring, most notably at the C3 position and, to a lesser extent, at the nitrogen atom. This inductive withdrawal is a key factor in the observed decrease in the basicity of fluorinated amines. bldpharm.com

Furthermore, hyperconjugative effects play a crucial role. The C-F bond can act as a σ-acceptor, while the C-C bonds of the ring can act as σ-donors. More significantly, the trifluoromethyl group is a powerful hyperconjugative acceptor. The σ* orbitals of the C-F bonds in the CF3 group can accept electron density from adjacent C-C bonds of the azetidine ring, further polarizing the ring.

A comparative study on the effects of trifluoromethyl and methyl substitutions in proline, a five-membered heterocyclic amine, revealed significant perturbations in the physicochemical properties due to the trifluoromethyl group. Although this study was on a different ring system, the fundamental electronic effects of the CF3 group can be extrapolated. The study highlighted that CF3-substituted prolines exhibit altered acid-base properties and isomerization thermodynamics.

In the context of the four-membered azetidine ring, these strong electron-withdrawing effects can influence the ring's puckering. The gauche effect, a stereoelectronic interaction that favors a gauche conformation in systems like F-C-C-X (where X is an electronegative group), may also contribute to the conformational preference of the substituted azetidine ring. The interplay of these effects would likely lead to a puckered conformation with specific bond angle and dihedral angle adjustments to minimize steric and electronic repulsions.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally benign methods for constructing the 3-fluoro-3-(trifluoromethyl)azetidine core is paramount. Current synthetic routes can be lengthy and may rely on harsh reagents. Future research will likely focus on several innovative strategies.

One promising avenue is the application of strain-release chemistry. Methodologies involving the ring-opening of highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), have proven effective for creating substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net Adapting this concept to introduce a fluorine atom concurrently with the trifluoromethyl group at the 3-position represents a significant but valuable challenge. The reaction of these ABBs with electrophiles like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) yields functionalized azetidines, suggesting that a carefully chosen electrophilic fluorine source could lead to the desired geminally-substituted pattern. nih.gov

Exploration of Underexplored Reactivity Pathways and Functionalizations

Beyond its synthesis, the reactivity of this compound itself is an area ripe for exploration. The secondary amine (N-H) serves as a primary handle for diversification, allowing for N-alkylation, N-arylation, acylation, and sulfonylation to append a wide array of functional groups and build more complex molecular architectures.

A key area of future research will be the development of novel functionalization strategies that go beyond simple N-derivatization. For example, leveraging strain-release reactions in reverse, where a functionalized this compound is used as a building block in multicomponent reactions, could provide rapid access to diverse chemical libraries. A four-component, strain-release-driven synthesis of other functionalized azetidines showcases the power of this approach for creating molecular diversity from a common core. bris.ac.uk

Additionally, investigating the reactivity of the C-F bond, while challenging, could open new avenues. Although the geminal trifluoromethyl group stabilizes the C-F bond, conditions could be developed for selective C-H functionalization at the C2 or C4 positions of the azetidine (B1206935) ring, or for novel cycloaddition reactions. The photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes to form azetidines points towards the potential of light-mediated reactions to unlock new reactivity pathways. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to accelerate the development and application of this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep mechanistic insights into potential synthetic routes and reactivity patterns.

Future research will increasingly use computational models to:

Predict Reaction Outcomes: As demonstrated in photocatalytic azetidine synthesis, computational modeling can prescreen substrates and predict which reactant pairs will successfully form the desired product, reducing trial-and-error experimentation. mit.edu For this compound, models could predict the feasibility and regioselectivity of novel cyclization or functionalization reactions.

Elucidate Mechanisms: Computational studies have been instrumental in understanding the role of catalysts and intermediates, such as explaining the regioselectivity in lanthanum-catalyzed azetidine synthesis or the function of radical intermediates in photocatalysis. frontiersin.orgresearchgate.net Similar models can be used to design new catalysts specifically tailored for the synthesis of this compound.

Calculate Physicochemical Properties: Predictive models for properties like lipophilicity (XlogP) and collision cross section (CCS) are already available and can guide the design of derivatives with optimal drug-like characteristics. uni.lu

The synergy between computational prediction and experimental validation will be crucial for efficiently navigating the complex chemical space associated with this fluorinated scaffold.

| Computational Application | Potential Impact on this compound Research | Related Findings in Azetidine Chemistry |

| Reaction Prediction | Pre-screening of precursors and reagents to identify viable synthetic routes with higher efficiency. | Models successfully predicted viable alkene-oxime pairs for photocatalytic azetidine synthesis. mit.edu |

| Mechanism Elucidation | Understanding transition states to design more effective catalysts and optimize reaction conditions. | DFT calculations revealed the mechanism of radical strain-release in photocatalytic azetidine formation. researchgate.net |

| Property Calculation | In-silico design of derivatives with tailored ADME properties for medicinal chemistry applications. | Predicted CCS values are available for the parent compound, providing a basis for derivative modeling. uni.lu |

Expansion of Building Block Applications in Complex Chemical Scaffolds

The true value of this compound lies in its application as a building block for constructing complex, high-value molecules, particularly in the life sciences. The azetidine ring is increasingly recognized as a desirable "bioisostere" that can replace larger, more metabolically labile rings like piperidine (B6355638) or pyrrolidine, often improving properties like solubility and metabolic stability. bris.ac.uk

Future opportunities include incorporating this scaffold into:

Medicinal Chemistry Programs: The unique 3D geometry and electronic properties conferred by the gem-difluoro-trifluoromethyl group make it an attractive scaffold for creating novel intellectual property. It could be integrated into known pharmacophores, such as kinase inhibitors or GPCR modulators, to enhance potency or pharmacokinetic profiles. The synthesis of an EP2 receptor antagonist featuring a 1,3,3-trisubstituted azetidine highlights the pharmaceutical relevance of such cores. bris.ac.uk

Peptidomimetics: Fluorinated amino acids are critical tools in peptide design. This compound could be derivatized to form a novel, conformationally constrained amino acid analogue for incorporation into peptides to enhance stability and control secondary structure.

Agrochemicals: The principles of drug design are increasingly applied to agrochemicals, where fluorinated compounds play a crucial role. This building block could be used to develop new herbicides or pesticides with improved properties.

The development of diversity-oriented syntheses using this azetidine as a central scaffold will be key to exploring its full potential in these areas. bris.ac.uk

Integration with Advanced Catalytic Systems and Continuous Flow Chemistry

To move from laboratory-scale synthesis to industrial production and enable high-throughput screening, the integration of advanced catalytic systems with modern process technologies like continuous flow chemistry is essential.

Continuous Flow Chemistry: The synthesis of azetidines often involves reactive or unstable intermediates, such as lithiated species. uniba.it Flow chemistry offers significant advantages by enabling precise control over reaction time, temperature, and stoichiometry, allowing for the safe handling of these intermediates at temperatures that would be problematic in batch processing. uniba.it The development of a continuous flow process for this compound would improve safety, scalability, and consistency. Furthermore, flow systems facilitate multi-step, telescoped syntheses, reducing purification steps and waste, as demonstrated in the synthesis of fluorinated pyrazoles. researchgate.net

Advanced Catalytic Systems:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. chemrxiv.orgsynthical.comchemrxiv.org Developing a photocatalytic route, perhaps involving a radical strain-release mechanism or a dehydrogenative cycloaddition, could provide a more sustainable and efficient synthesis. acs.orgresearchgate.net

Lanthanide Catalysis: Lanthanide(III) triflates have been shown to be excellent Lewis acid catalysts for the regioselective synthesis of azetidines from epoxy amines, tolerating a wide range of functional groups. frontiersin.orgfrontiersin.org Exploring this type of catalysis could offer a robust method for constructing the azetidine ring.

Gold Catalysis: Gold-catalyzed cyclization of N-propargylsulfonamides has been used to create chiral azetidin-3-ones, demonstrating the potential of noble metal catalysis to create complex azetidine structures stereoselectively. nih.gov

The combination of these cutting-edge catalytic methods with the process control offered by flow chemistry represents a powerful paradigm for the future synthesis and elaboration of this compound.

Q & A

Q. What are the most reliable synthetic routes for 3-Fluoro-3-(trifluoromethyl)azetidine, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves fluorination and trifluoromethylation of azetidine precursors. For example, tert-butyl-protected derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) are synthesized via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) . Intermediates can be optimized by adjusting reaction temperatures (e.g., −78°C to room temperature) and using anhydrous conditions to minimize hydrolysis. Post-synthetic deprotection (e.g., TFA-mediated Boc removal) is critical for obtaining the free azetidine scaffold .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. What safety protocols are required for handling fluorinated azetidines?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential toxicity and fluorination reagent hazards (e.g., DAST releases HF) .

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid (TFA) used in deprotection) .

- Store compounds under inert gas (Ar/N₂) to prevent moisture-induced degradation .

Q. How does the reactivity of the azetidine ring influence functionalization?

Methodological Answer: The strained 4-membered azetidine ring undergoes ring-opening under acidic conditions or with strong nucleophiles (e.g., Grignard reagents). Functionalization at the 3-position is stabilized by electron-withdrawing CF₃ groups, which direct electrophilic substitutions to specific sites . For example, amidation at the azetidine nitrogen requires protection with Boc or Cbz groups to prevent side reactions .

Q. How do fluorine atoms modulate the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in biological systems .

- Electron Effects : The inductive effect of F atoms lowers pKa of adjacent NH groups, influencing solubility and reactivity .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of enantiopure derivatives?

Methodological Answer: Chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed fluorination) are used. For example, enantiopure α-trifluoromethyl azetidine-2-carboxylic acid was synthesized via a Strecker-type reaction with chiral trifluoromethyl oxazolidines, achieving >98% ee . Computational modeling (DFT) predicts transition states to optimize catalyst selection .

Q. How is this compound applied in photoaffinity labeling studies?

Methodological Answer: Diazirine-containing analogs (e.g., 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine) act as photoactivatable crosslinkers. Upon UV irradiation (350 nm), the diazirine generates carbenes that bind proximal biomolecules. This is used to map protein-ligand interactions in drug discovery .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

- Metabolite Profiling : LC-MS identifies off-target metabolites that may skew activity readings .

- Crystallography : Resolve binding modes (e.g., halogen bonding between Cl and kinase active sites) to explain potency variations .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., kinases) using force fields parameterized for fluorine .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Correlate CF₃/F substitution patterns with IC₅₀ values to guide lead optimization .

Q. What are the challenges in scaling up fluorinated azetidine synthesis, and how are they mitigated?

Methodological Answer:

- Low Yields : Optimize fluorination steps using flow chemistry to improve mixing and heat transfer .

- Purification : Use reverse-phase HPLC with TFA-containing mobile phases to separate polar intermediates .

- Safety : Replace hazardous reagents (e.g., DAST) with safer alternatives (e.g., Deoxo-Fluor®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.